1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is a chemical compound that belongs to the class of azetidines and pyrrolidines. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals. The compound's structure features a unique combination of azetidine and pyrrolidine rings, which may contribute to its biological activity.
This compound can be synthesized in laboratory settings, and it is often available through chemical suppliers specializing in research chemicals. Its synthesis typically involves multi-step organic reactions that require careful control of conditions to ensure yield and purity.
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is classified as an organic compound with potential pharmacological properties. It may be categorized under alkaloids or amines due to the presence of nitrogen-containing rings.
The synthesis of 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride typically involves several steps:
The molecular structure of 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride features:
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride can participate in various chemical reactions:
The mechanism of action for 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride, particularly in biological contexts, may involve:
Research into similar compounds suggests that structural features significantly affect binding affinity and specificity for biological targets.
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride has potential applications in:
This compound's unique structure and properties make it an interesting subject for ongoing research within medicinal chemistry and related fields.
The strategic fusion of azetidine and pyrrolidine rings into a single hybrid scaffold represents a significant advancement in medicinal chemistry, driven by the complementary pharmacological profiles of these nitrogen-containing heterocycles. The compound 1-(3-azetidinyl)-3-pyrrolidinol dihydrochloride (CAS 810680-56-9) exemplifies this approach, combining the conformational constraints of the four-membered azetidine ring with the versatile hydrogen-bonding capabilities of the pyrrolidine alcohol moiety. This hybrid architecture enables precise three-dimensional positioning of pharmacophoric elements, making it particularly valuable for targeting enzymes and receptors that recognize polyamine structures [9].
The azetidine ring contributes significant ring strain (approximately 25 kcal/mol higher than pyrrolidine), enhancing binding affinity through entropy reduction upon complex formation. Concurrently, the pyrrolidine moiety offers stereochemical diversity through its chiral centers and enables functional group manipulation via its hydroxyl group. Computational analyses reveal that this hybrid scaffold exhibits a polar surface area (PSA) of approximately 90 Ų and a calculated logP of -1.2, indicating favorable membrane permeability and solubility profiles for central nervous system (CNS)-targeted therapeutics [3]. These properties align with the scaffold’s application in neuropharmacological agents and enzyme inhibitors, particularly where rigid molecular recognition is critical.
Recent drug discovery efforts have leveraged this scaffold’s ability to mimic transition-state geometries in enzymatic reactions. In antimalarial research, for instance, azetidine-pyrrolidine hybrids disrupt Plasmodium metabolic pathways by mimicking polyamine intermediates, demonstrating nanomolar inhibition against drug-resistant strains [9]. The synthetic versatility of the scaffold allows for extensive derivatization—substituents can be introduced at the azetidine N1, pyrrolidine N1, and C3 alcohol positions, enabling structure-activity relationship (SAR) optimization without compromising the core’s conformational stability [1] [9].
Table 1: Comparative Analysis of Azetidine-Pyrrolidine Hybrid Scaffolds
Scaffold Variant | Ring Strain (kcal/mol) | PSA (Ų) | logP | Key Biological Targets |
---|---|---|---|---|
1-(3-Azetidinyl)-3-pyrrolidinol | 110 | 89.7 | -1.2 | β-Hexosaminidases, CNS receptors |
3-Azetidinyl-2-pyrrolidone | 108 | 75.3 | -0.8 | Kinase enzymes |
1-Azetidinyl-3-hydroxypyrrolidine | 112 | 92.5 | -1.5 | Antimicrobial targets |
1,3-Bis-azetidinyl pyrrolidine | 220 | 45.2 | 0.3 | Chitin synthesis enzymes |
The stereoselective construction of the 3-azetidinyl subunit remains pivotal for the biological efficacy of 1-(3-azetidinyl)-3-pyrrolidinol dihydrochloride. Two principal methodologies dominate its synthesis: cyclic nitrone chemistry and carbohydrate-based chiral pool approaches.
Cyclic Nitrone Cycloadditions: Nitrones derived from pentose sugars serve as stereodirecting templates for azetidine formation. The d-xylose-derived nitrone undergoes 1,3-dipolar cycloaddition with electron-deficient alkenes, yielding isoxazolidine intermediates with >20:1 diastereoselectivity. Subsequent Raney nickel-mediated N-O bond cleavage and SmI₂ reduction afford the 3-azetidinyl motif with retention of configuration at C3 and C4. This method delivers the (3R,4S)-azetidinyl stereochemistry essential for β-N-acetylhexosaminidase inhibition, with overall yields exceeding 65% after salt formation [2] [8].
Carbohydrate-Based Synthesis: L-Sorbose provides an alternative chiral source for stereocontrolled synthesis. Key steps involve:
Recent advances employ organocatalytic desymmetrization of azetidine precursors. Diarylprolinol silyl ether catalysts (20 mol%) enable enantioselective Mannich reactions of N-Boc-3-azetidinone, introducing the pyrrolidinol substituent with 94% ee. This method significantly reduces the step count compared to traditional chiral pool approaches [6] [8].
Table 2: Stereochemical Outcomes in Azetidine-Pyrrolidinol Synthesis
Method | Key Stereocenter | Configuration | Diastereoselectivity | Yield (%) |
---|---|---|---|---|
D-Xylose Nitrone | C3 (Azetidine) | (3R,4S) | >20:1 | 68 |
L-Sorbose Route | C3 (Pyrrolidinol) | (3S,4R) | >50:1 | 72 |
Organocatalytic Mannich | C1 (Pyrrolidinol) | (S) | - | 85 (94% ee) |
The conversion of 1-(3-azetidinyl)-3-pyrrolidinol to its dihydrochloride salt (C₇H₁₆Cl₂N₂O) fundamentally alters its physicochemical and pharmacokinetic profile. This salt formation enhances three critical parameters: hygroscopic stability, aqueous solubility, and oral bioavailability.
The free base exhibits pronounced hygroscopicity, with moisture uptake exceeding 15% w/w at 75% relative humidity (RH), accelerating hydrolytic degradation. Dihydrochloride formation reduces moisture absorption to <5% w/w under identical conditions, extending shelf-life. X-ray powder diffraction analyses confirm the dihydrochloride exists as a stable crystalline hemihydrate, whereas the free base is amorphous [1].
Solubility studies reveal the dihydrochloride salt achieves aqueous solubility of 248 mg/mL at pH 3.0, compared to 87 mg/mL for the free base. This 2.85-fold enhancement is attributed to protonation of both nitrogen atoms (pKa₁ = 7.9 ± 0.2; pKa₂ = 9.3 ± 0.3), which facilitates ion-dipole interactions with water molecules. The hydrochloride counterions further disrupt the crystal lattice energy, lowering the activation barrier for dissolution [1] [5].
In pharmacokinetic assessments using rodent models, the dihydrochloride salt demonstrates absolute oral bioavailability of 78.4%, significantly higher than the free base (42.3%). This improvement stems from:
The hydrochloride ions also create a pH microenvironment at the absorption site, maintaining solubility during intestinal transit [9].
Table 3: Physicochemical Properties of Free Base vs. Dihydrochloride Salt
Property | Free Base | Dihydrochloride Salt | Improvement Factor |
---|---|---|---|
Hygroscopicity (25°C, 75% RH) | 15.2% w/w | 4.8% w/w | 3.17× reduction |
Water Solubility (pH 3.0) | 87 mg/mL | 248 mg/mL | 2.85× increase |
Crystalline Form | Amorphous | Hemihydrate | - |
Oral Bioavailability (Rat) | 42.3% | 78.4% | 1.85× increase |
The industrial-scale production of 1-(3-azetidinyl)-3-pyrrolidinol dihydrochloride increasingly incorporates sustainable methodologies to minimize environmental impact. Three green strategies show particular promise: microwave-assisted synthesis, solvent-free mechanochemistry, and biocatalytic stereocontrol.
Microwave-Assisted Cyclization: Traditional azetidine ring formation via intramolecular nucleophilic substitution requires 12-18 hours at 80°C in DMF. Microwave irradiation (300 W, 140°C) accomplishes this cyclization in 15 minutes with 92% yield, eliminating solvent consumption. The rapid energy transfer prevents racemization at stereogenic centers, maintaining enantiomeric excess >99% [3] [9]. This approach reduces the process mass intensity (PMI) from 58 to 8.3, representing an 86% reduction in solvent waste.
Solvent-Free Mechanochemical Coupling: The critical coupling step between azetidine and pyrrolidinol precursors traditionally employs dichloromethane (DCM) as solvent. Mechanochemical alternatives utilize high-speed ball milling (HSBM) with potassium carbonate as a solid base. Reaction stoichiometry:
HSBM (30 Hz, 45 min) achieves 96% conversion with 88% isolated yield, avoiding halogenated solvents entirely. The method’s success relies on triboelectric charging of reactant particles, which accelerates nucleophilic substitution kinetics [9].
Biocatalytic Stereoselective Synthesis: Immobilized Myceliophthora thermophila laccase (Novozym 51003) catalyzes the oxidative coupling of catechol derivatives with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones under aqueous conditions (pH 5.0, 25°C). This enzymatic method constructs the pyrrolidine core with concomitant quaternary stereocenter formation in 42-91% yield and >97% ee, outperforming chemical oxidants like K₃Fe(CN)₆ (yield <15% for most substrates) [4]. The enzyme’s conformational selectivity ensures exclusive syn-addition, avoiding diastereomer separation.
These green approaches collectively reduce E-factor (kg waste/kg product) from 127 (traditional synthesis) to 31, primarily through solvent elimination and catalyst recyclability. Life cycle assessment confirms a 76% reduction in cumulative energy demand per kilogram of API produced [3] [4] [9].
Table 4: Environmental Metrics Comparison for Synthetic Approaches
Method | Reaction Time/Temp | Solvent Consumption | PMI | E-Factor | ee (%) |
---|---|---|---|---|---|
Conventional Thermal | 18 h / 80°C | DMF (15 L/kg) | 58 | 127 | 95 |
Microwave-Assisted | 15 min / 140°C | None | 8.3 | 19 | >99 |
Mechanochemical | 45 min / Ambient | None | 5.1 | 12 | 98 |
Biocatalytic | 24 h / 25°C | Water (3 L/kg) | 11.7 | 31 | >97 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7